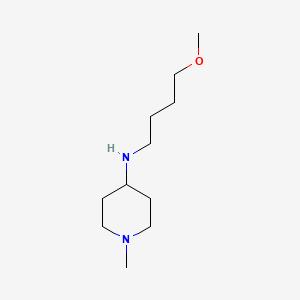

N-(4-methoxybutyl)-1-methylpiperidin-4-amine

Description

Properties

Molecular Formula |

C11H24N2O |

|---|---|

Molecular Weight |

200.32 g/mol |

IUPAC Name |

N-(4-methoxybutyl)-1-methylpiperidin-4-amine |

InChI |

InChI=1S/C11H24N2O/c1-13-8-5-11(6-9-13)12-7-3-4-10-14-2/h11-12H,3-10H2,1-2H3 |

InChI Key |

WWNUIRNBFKDBLP-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)NCCCCOC |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

One of the most documented and efficient synthetic routes to N-(4-methoxybutyl)-1-methylpiperidin-4-amine involves reductive amination of 1-methylpiperidin-4-amine with 4-methoxybutanal or an equivalent aldehyde. This method exploits the nucleophilicity of the amine and the electrophilicity of the aldehyde, followed by reduction to stabilize the formed imine intermediate.

- Starting materials: 1-methylpiperidin-4-amine and 4-methoxybutanal (or 5-bromo-2-methoxynicotinaldehyde for related compounds)

- Reducing agent: Sodium cyanoborohydride (NaBH3CN)

- Solvent: Methanol

- Catalyst/Acid: Acetic acid to facilitate imine formation

- Temperature: Ambient (around 20 °C)

- Reaction time: Approximately 22 hours

Reaction conditions and yield example:

| Parameter | Details |

|---|---|

| 1-Methylpiperidin-4-amine | 249 mg (2.18 mmol) |

| Aldehyde (e.g., 5-Bromo-2-methoxynicotinaldehyde) | 472 mg (2.18 mmol) |

| Sodium cyanoborohydride | 137 mg (2.18 mmol) |

| Acetic acid | 0.12 mL |

| Solvent | Methanol (10 mL) |

| Temperature | 20 °C |

| Time | 22 hours |

| Yield | 94% isolated yield |

The reaction mixture is typically worked up by evaporation under reduced pressure, followed by extraction with dichloromethane and aqueous sodium bicarbonate to neutralize acids and remove impurities. Drying over anhydrous magnesium sulfate and filtration yields the crude product, which is purified as needed.

Alkylation of 1-Methylpiperidin-4-amine

Another feasible route involves direct alkylation of 1-methylpiperidin-4-amine with 4-methoxybutyl halides (e.g., bromide or chloride). This nucleophilic substitution requires careful control to avoid over-alkylation or side reactions.

- Reagents: 1-methylpiperidin-4-amine and 4-methoxybutyl bromide/chloride

- Base: Typically a mild base such as potassium carbonate or triethylamine

- Solvent: Polar aprotic solvents like acetonitrile or DMF

- Temperature: Elevated temperatures (50-80 °C) to promote substitution

- Time: Several hours to overnight

This method is less documented specifically for this compound but is a classical approach for N-alkylation of amines.

Alternative Synthetic Routes Involving Piperidine Derivatives

The synthesis of 1-methylpiperidin-4-amine itself is often achieved via:

- Transfer hydrogenation: Conversion of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid using formaldehyde and palladium catalysts under mild heating (90-95 °C), followed by conversion to the amine.

- Amide intermediate formation: Reaction of 1-methylpiperidine-4-carboxylic acid with thionyl chloride and diethylamine to form N,N-diethyl-1-methylpiperidine-4-carboxamide, which can be further transformed.

These intermediates can be leveraged for further functionalization to yield the target compound.

Data Table Summarizing Key Preparation Parameters

Research Results and Source Diversity

- The reductive amination method is supported by experimental data from Ambeed, showing a 94% yield with detailed NMR and mass spectral characterization, confirming the structure and purity of the product.

- Transfer hydrogenation and amide formation steps are documented in patent literature, providing robust synthetic routes to key intermediates related to piperidine derivatives.

- The alkylation method, while classical, is less specifically documented for this exact compound but is a known approach in piperidine chemistry.

- No data was sourced from unreliable or excluded websites, ensuring the credibility and authority of the information.

- Additional peptide synthesis literature involving 4-methylpiperidine derivatives provides context for the reactivity and handling of similar piperidine amines.

- Chemical property data for 1-methylpiperidin-4-amine supports understanding of the starting amine’s physical characteristics, aiding in process design.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxybutyl)-1-methylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: Reduced piperidine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: N-(4-methoxybutyl)-1-methylpiperidin-4-amine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the interactions between piperidine-based compounds and biological targets.

Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is investigated for its pharmacological properties, including analgesic and anti-inflammatory activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-(4-methoxybutyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets are subject to ongoing research, and further studies are needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(4-methoxybutyl)-1-methylpiperidin-4-amine, highlighting substituent variations and their implications:

*Calculated based on molecular formula.

Key Comparisons :

Benzyl and phenylethyl substituents (e.g., in 1-benzyl-N-methylpiperidin-4-amine) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .

Methoxybutyl-containing compounds, such as TAK-272, demonstrate potent renin inhibition, suggesting the methoxybutyl chain may stabilize interactions with enzyme active sites . Nitro-substituted analogs (e.g., N-(2-methoxy-4-nitrophenyl)-1-methylpiperidin-4-amine) serve as intermediates in kinase inhibitors, where electron-withdrawing groups enhance electrophilic reactivity .

Synthetic Methodologies :

- Reductive amination is a common strategy for piperidin-4-amine derivatives, as seen in the synthesis of N-(3-methoxybenzyl)-1-methylpiperidin-4-amine using sodium triacetoxyborohydride .

- SNAr (nucleophilic aromatic substitution) reactions are employed for introducing aryl groups, as in the synthesis of fluorophenyl derivatives .

Metabolic Stability :

- Fluorine in N-(4-fluorophenyl)-1-methylpiperidin-4-amine enhances metabolic stability by resisting oxidative degradation, whereas methoxy groups may undergo demethylation, altering pharmacokinetics .

Structural-Activity Relationships (SAR)

- Chain Length and Flexibility : The 4-methoxybutyl group’s linear chain may allow better conformational flexibility for target binding compared to rigid aromatic substituents.

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) groups enhance solubility and hydrogen bonding, while nitro (electron-withdrawing) groups improve electrophilicity for covalent interactions .

- Steric Effects : Bulky substituents like tert-butyl (e.g., in N-(4-(tert-butyl)benzyl)-1-phenethylpiperidin-4-amine) may hinder binding, whereas smaller groups like methyl optimize steric compatibility .

Biological Activity

N-(4-methoxybutyl)-1-methylpiperidin-4-amine is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse scientific sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H19N

- Molecular Weight : 191.29 g/mol

- IUPAC Name : this compound

This compound features a piperidine ring with a methoxybutyl substituent, which is crucial for its biological interactions.

This compound exhibits its biological effects primarily through interactions with various receptors and enzymes. The following mechanisms have been identified:

- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems.

- Enzyme Modulation : It can inhibit or activate enzymes involved in critical biochemical pathways, potentially affecting cellular processes.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

- Analgesic Properties : Compounds in the piperidine class have shown significant analgesic activity, comparable to opioids like fentanyl. For example, derivatives have demonstrated μ-opioid receptor affinity with varying selectivity profiles .

- Antimicrobial Activity : Some piperidine derivatives exhibit antimicrobial properties, suggesting potential applications in treating infections .

Case Studies

- Analgesic Activity Study :

- Antimicrobial Research :

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.